molecular formula C18H13ClO5 B2729818 (Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 890632-81-2

(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No. B2729818
CAS RN: 890632-81-2
M. Wt: 344.75
InChI Key: OQOSITQCYOEVOZ-PXNMLYILSA-N
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Description

(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.75. The purity is usually 95%.
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Scientific Research Applications

Catalyst Development and CO2 Utilization

Research by Darensbourg et al. (2002) on zinc complexes derived from benzoic acids with electron-withdrawing substituents demonstrates the potential application of similar compounds in catalysis. These zinc carboxylates were effective catalysts for the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates devoid of polyether linkages. This suggests that related compounds, especially those with benzoic acid derivatives, might be applicable in developing catalysts for environmental carbon dioxide utilization (Darensbourg, Wildeson, & Yarbrough, 2002).

Organic Synthesis and Molecular Engineering

Kobayashi et al. (2008) explored the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, highlighting the chemical versatility and reactivity of benzofuran derivatives in organic synthesis. The efficient reaction between 3-(2-iodophenyl)-3-oxopropanoic acid derivatives and various terminal alkynes suggests the potential for designing and synthesizing novel organic molecules, including the compound of interest (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Luminescent Materials and Sensing Applications

Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline for sensing biological Zn(II), indicating the utility of benzoic acid derivatives in creating luminescent materials for biological and chemical sensing. Although the study focuses on specific fluorescein-based structures, the principles of functionalizing organic molecules for enhanced sensing capabilities can be extrapolated to other complex organic structures, including benzofuran derivatives (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).

Environmental Applications and Pollutant Removal

Khan et al. (2015) utilized ZIF-8, a metal-organic framework, for the adsorption of phthalic acid from aqueous solutions. This research underlines the potential for using structurally complex organic compounds in environmental remediation, particularly for the removal of organic pollutants from water. While the study focuses on ZIF-8's interaction with phthalic acid, it opens up avenues for investigating the adsorption behavior of similar compounds, including benzofuran derivatives, in environmental applications (Khan, Jung, Hasan, & Jhung, 2015).

properties

IUPAC Name

2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10(18(21)22)23-13-5-6-14-15(9-13)24-16(17(14)20)8-11-3-2-4-12(19)7-11/h2-10H,1H3,(H,21,22)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOSITQCYOEVOZ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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